molecular formula C9H10O2 B1311381 1-Hydroxy-3-phenylpropan-2-one CAS No. 4982-08-5

1-Hydroxy-3-phenylpropan-2-one

Cat. No. B1311381
CAS RN: 4982-08-5
M. Wt: 150.17 g/mol
InChI Key: QLCZRWKIQPLYFS-UHFFFAOYSA-N
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Description

1-Hydroxy-3-phenylpropan-2-one, also known as Phenylacetylcarbinol (PAC), is an organic compound that has two enantiomers . It is a secondary alpha-hydroxy ketone, a member of benzenes and a methyl ketone . The IUPAC name of phenylacetylcarbinol is 1-hydroxy-1-phenylpropan-2-one . The molecular formula is C9H10O2 and the molecular weight is 150.1745 .


Synthesis Analysis

®-PAC is widely synthesized by fermentation of benzaldehyde and dextrose . In this process, colonies of yeast (in particular, strains such as Candida utilis, Torulaspora delbrueckii, or Saccharomyces cerevisiae) are cultivated and added to a broth of water, dextrose, and the enzyme pyruvate decarboxylase in a vat . The yeast is left to grow for a period of time, after which the benzaldehyde is introduced into the broth. The yeast then ferments the benzaldehyde into ®-PAC .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-3-phenylpropan-2-one can be represented by the InChI code: InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 .


Chemical Reactions Analysis

There is a reaction of the substrate 1 with some phosphorus halides, such as P,P-dichlorophenylphosphine, phenyl phosphonic dichloride, phenyl phosphorodichloridate, and phosphorus oxychloride in dry toluene containing triethylamine led to a predominant formation of 3-benzoyl-4-hydroxy-2H-1,2-benzoxaphosphinines .


Physical And Chemical Properties Analysis

1-Hydroxy-3-phenylpropan-2-one is a yellow-green liquid . It is insoluble in water but freely soluble in alcohols, ether, and aromatic solvents . The density is 1.119 g/cm3 .

Scientific Research Applications

Tautomerism and Structural Analysis

1-Hydroxy-3-phenylpropan-2-one has been studied for its tautomerism and structural properties. Research on related compounds, such as aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, has revealed insights into their tautomerism and conformation both in solution and in the solid phase. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Cunningham, Lowe, & Threadgill, 1989).

Asymmetric Hydrogenation

1-Hydroxy-3-phenylpropan-2-one has been investigated in the context of asymmetric hydrogenation, a key process in creating chiral compounds with potential pharmaceutical applications. Studies have shown that certain catalysts and chiral modifiers can influence the enantioselectivity of the hydrogenation process, producing chiral compounds with high enantiomeric excess (Toukoniitty, Busygin, Leino, & Murzin, 2004).

Catalytic Reactions

The compound has been a subject of study in solvolysis reactions, where its behavior under different conditions provides insights into catalytic processes and reaction mechanisms. Such research has implications for developing more efficient catalytic systems in chemical synthesis (Thibblin & Sidhu, 1993).

Chemoselectivity in Organic Reactions

Research has been conducted on the chemoselectivity of reactions involving compounds like 1-Hydroxy-3-phenylpropan-2-one. Understanding how these compounds react with different types of aldehydes and ketones can inform the synthesis of diverse organic molecules, potentially leading to new pharmaceuticals or materials (Zhang & Xu, 2013).

Molecular Structure and Vibrational Analysis

The molecular structure and vibrational properties of compounds similar to 1-Hydroxy-3-phenylpropan-2-one have been analyzed using techniques like infrared spectroscopy. Such studies are vital for characterizing these compounds and understanding their potential interactions in various environments (Belaidi, Bouchaour, & Maschke, 2013).

Potential Antibacterial Properties

There is research indicating that derivatives of phenylpropanoids, which include 1-Hydroxy-3-phenylpropan-2-one, might exhibit antibacterial properties. This opens up possibilities for their use in developing new antibacterial agents (Zhang et al., 2016).

Mechanism of Action

While the specific mechanism of action for 1-Hydroxy-3-phenylpropan-2-one is not mentioned in the search results, it is known as a precursor in the synthesis of pharmaceuticals such as ephedrine and pseudoephedrine .

Safety and Hazards

This compound is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Future Directions

The majority of L-PAC is generated in pharmaceutical plants in India, as an intermediate precursor in the production of pseudoephedrine . There are also biochemical reactions where enzymes such as acetohydroxyacid synthase I from E. coli condense pyruvate and benzaldehyde into R-PAC . These methods have much higher conversion rates in comparison to the conventional yeast fermentation .

properties

IUPAC Name

1-hydroxy-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCZRWKIQPLYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448699
Record name 1-HYDROXY-3-PHENYLPROPAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-3-phenylpropan-2-one

CAS RN

4982-08-5
Record name 1-HYDROXY-3-PHENYLPROPAN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.5 ml of 0.1 M citric acid and 40.5 ml of 0.1 M tri-sodium citrate were diluted to 100 ml to give a pH 6 citrate buffer solution. (Ref.: Buffers for pH and Metal Ion Control, D. D. Perrin and B. Dempsey, Publ. John Wiley and Sons, pg 103). Petroleum spirit (40 ml), ethanol (0.5 ml), the pH 6 citrate buffer (5 ml) and sodium pyruvate (2.5 g, 23 mmol) were stirred at room temperature for 1 h. Benzaldehyde (127 mg, 1.2 mmol) and baker's yeast (5 g) were then added and the reaction stirred at 5° C. for 24 h. The mixture was then filtered and yeast washed with diethyl ether. After removal of the solvent in vacuo the product was purified by flash distillation (200° C./1 mm) to give phenylacetylcarbinol (44 mg, 24%). The GC of the product showed pure PAC (11.88 min.). Chiral GC showed a ratio of 97.5:2.5, 95% ee.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Petroleum spirit
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
127 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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